molecular formula C17H13N3O B2389468 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile CAS No. 1025223-99-7

2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile

Cat. No.: B2389468
CAS No.: 1025223-99-7
M. Wt: 275.311
InChI Key: LZBMOBDUSSZLOB-MNDPQUGUSA-N
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Description

2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzyl cyanide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the indole moiety.

    Reduction: Reduction reactions can also occur, particularly at the carbonyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that also contains an indole moiety.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

What sets 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile apart is its specific substitution pattern and the presence of the acetonitrile group, which can impart unique chemical and biological properties.

Properties

IUPAC Name

2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-15-5-3-2-4-14(15)16(17(20)21)19-13-8-6-12(7-9-13)10-11-18/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMOBDUSSZLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)CC#N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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